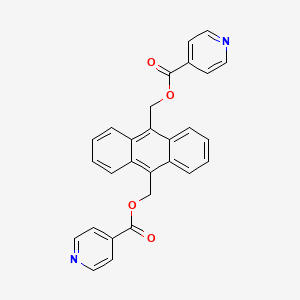

Anthracene-9,10-diylbis(methylene) diisonicotinate

Description

Properties

Molecular Formula |

C28H20N2O4 |

|---|---|

Molecular Weight |

448.5 g/mol |

IUPAC Name |

[10-(pyridine-4-carbonyloxymethyl)anthracen-9-yl]methyl pyridine-4-carboxylate |

InChI |

InChI=1S/C28H20N2O4/c31-27(19-9-13-29-14-10-19)33-17-25-21-5-1-2-6-22(21)26(24-8-4-3-7-23(24)25)18-34-28(32)20-11-15-30-16-12-20/h1-16H,17-18H2 |

InChI Key |

BPGOXOIHKUIEBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2COC(=O)C4=CC=NC=C4)COC(=O)C5=CC=NC=C5 |

Origin of Product |

United States |

Preparation Methods

Preparation of 9,10-Bis(chloromethyl)anthracene

This intermediate is commonly prepared by chloromethylation of anthracene. According to Miller et al. (1955), anthracene undergoes chloromethylation to yield 9,10-bis(chloromethyl)anthracene in good yield.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Anthracene + chloromethylation reagents (formaldehyde + HCl or chloromethyl methyl ether) | Formation of 9,10-bis(chloromethyl)anthracene |

Oxidation to 9,10-Anthracenedicarboxaldehyde

The oxidation of 9,10-bis(chloromethyl)anthracene to 9,10-anthracenedicarboxaldehyde is a crucial step. A patented method involves oxidation using 2-nitropropane as the oxidizing agent in a binary solvent system of dimethylsulfoxide (DMSO) or dimethylformamide (DMF) combined with a C1-C4 alkanol (e.g., methanol, ethanol). The reaction is carried out in the presence of an alkali metal hydroxide (preferably sodium hydroxide or potassium hydroxide) under an inert atmosphere (nitrogen, argon, or helium) at temperatures ranging from 15°C to 85°C, typically 25°C to 75°C, for 1 to 6 hours.

| Parameter | Details |

|---|---|

| Oxidizing agent | 2-Nitropropane |

| Solvent system | DMSO or DMF + methanol or ethanol |

| Base | NaOH or KOH |

| Atmosphere | Inert gas (N2, Ar, He) |

| Temperature range | 15°C to 85°C (preferably 25°C to 75°C) |

| Reaction time | 1 to 6 hours |

| Yield | Approximately 45% for 9,10-anthracenedicarboxaldehyde |

The oxidation proceeds with the formation of an orange precipitate, which upon workup and recrystallization yields the aldehyde intermediate.

Formation of this compound

The final step involves the coupling of the aldehyde intermediate with isonicotinic acid derivatives to form the diisonicotinate ester linked through methylene bridges at the 9 and 10 positions of anthracene. This step generally involves:

- Reacting 9,10-anthracenedicarboxaldehyde with isonicotinic acid or its derivatives.

- Using methylene linkers introduced via chloromethyl or other alkylation methods.

- Employing esterification or nucleophilic substitution reactions under controlled conditions.

While specific detailed procedures for this exact coupling are sparse in the literature, analogous esterification reactions in organic synthesis typically use coupling agents such as DCC (dicyclohexylcarbodiimide) or acid chlorides of isonicotinic acid under anhydrous conditions.

Alternative Synthetic Routes

Another method for preparing substituted 9,10-anthracenedicarboxaldehydes involves a multi-step process starting from anthraquinone, using trimethylsulfonium iodide and sodium hydride in DMSO to form dispiro[oxirane-2,9'(10'H)-anthracene-10',2"-oxirane] intermediates, which are then rearranged and oxidized to the aldehyde form. This method is more complex and less direct but may be useful for substituted derivatives.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Chloromethylation + Oxidation | Anthracene | Chloromethylation reagents; 2-nitropropane oxidation in DMSO/DMF + alkanol, NaOH/KOH, inert atmosphere | Simple, good yield, economical | Requires careful control of oxidation conditions |

| Dispiro-oxirane rearrangement | Anthraquinone | Trimethylsulfonium iodide, NaH, DMSO; rearrangement with BF3 or MgBr2 | Allows substituted derivatives | Multi-step, complex, lower convenience |

| Direct coupling to isonicotinate esters | 9,10-anthracenedicarboxaldehyde | Esterification with isonicotinic acid derivatives, coupling agents | Versatile for functionalization | Requires pure aldehyde intermediate |

Chemical Reactions Analysis

Types of Reactions

Anthracene-9,10-diylbis(methylene) diisonicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its hydro derivatives.

Substitution: The isonicotinate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.

Major Products Formed

Oxidation: Anthracene-9,10-dione derivatives.

Reduction: Hydro-anthracene derivatives.

Substitution: Various substituted anthracene derivatives depending on the substituent introduced.

Scientific Research Applications

Anthracene-9,10-diylbis(methylene)diisonicotinate is a chemical compound used in scientific research, with applications in catalysis and gas storage . This compound is also used to create metal-organic frameworks (MOFs) .

Scientific Research Applications

MOF Creation

- Anthracene-9,10-diylbis(methylene)diisonicotinate is used as a ligand in the synthesis of Ni-MOFs (Nickel(II) metal-organic frameworks) .

- These Ni-MOFs have hexagonal channels with a pore size of 1.4 nm, capable of accommodating guest molecules like C60 and C70 .

- The synthesis protocol involves dissolving C60 or C70 in benzene, adding anthracene-9,10-diylbis(methylene)diisonicotinate, stirring until dissolution, and then layering a methanol solution of NiCl2 hexahydrate on top .

- This self-diffusion process yields C60@Ni-MOF or C70@Ni-MOF crystals .

Luminescence and Sensing

- Anthracene derivatives exhibit luminescence properties and the ability to form excimers (excited dimers), making them suitable for sensor applications . An excimer forms when a fluorophore in its ground state interacts with a fluorophore in its excited state .

- An isonicotinic derivative of anthracene has shown interesting fluorescence properties and was designed to be used as a luminescent tracer placed on an antibacterial implant coating .

- The excimer emission of anthracene derivatives is typically shifted to lower energies and shows a broader band, which is useful for selective recognition .

Other Applications

Mechanism of Action

The mechanism of action of Anthracene-9,10-diylbis(methylene) diisonicotinate involves its interaction with molecular targets such as lipopolysaccharides in cell membranes. The compound’s fluorescent properties enable it to act as a probe, emitting light upon excitation. This emission can be used to monitor various biological and chemical processes. Additionally, its ability to generate singlet oxygen makes it useful in photodynamic therapy, where it induces oxidative stress in target cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Anthracene-9,10-diylbis(methylene) diisonicotinate with structurally related anthracene derivatives, emphasizing functional groups, applications, and key properties:

Key Comparative Insights:

Functional Group Impact :

- Diisonicotinate esters in the target compound enable metal coordination, forming stable MOFs with catalytic and separation capabilities .

- Malonic acid groups in ADMDA confer water solubility and reactivity with singlet oxygen, making it ideal for photochemical assays .

- Ethyne-linked groups enhance conjugation for optoelectronic applications, whereas boronate groups facilitate carbohydrate sensing .

Binding and Selectivity :

- The Ni-MOF with diisonicotinate shows 3–5× stronger binding to C₇₀ vs. C₆₀ due to complementary van der Waals interactions with the MOF’s hexagonal channels .

- ADMDA exhibits rapid ¹O₂ trapping kinetics (second-order rate constant ~10⁴ M⁻¹s⁻¹), outperforming traditional traps like anthracene-9,10-dipropionic acid .

Synthetic and Stability Considerations: Diisonicotinate-based MOFs are synthesized in a benzene-methanol biphasic system (96–98% yield) and retain crystallinity after guest encapsulation . ADMDA and its derivatives require stringent purification (e.g., HPLC) to achieve >95% purity for reliable biomedical use .

Applications in Advanced Materials :

- Ethyne-linked anthracene derivatives (e.g., 4,4’-dibenzaldehyde) are precursors for covalent organic frameworks (COFs) with tunable bandgaps (1.8–2.2 eV) .

- Boronate-functionalized anthracenes exhibit pH-dependent fluorescence, enabling real-time glucose monitoring in biological fluids .

Research Findings and Data Tables

Table 1: Fullerene Binding Affinity in Ni-MOFs

| Fullerene | Retention Time (min) | Binding Strength (Relative to C₆₀) |

|---|---|---|

| C₆₀ | 12.3 | 1.0 (Reference) |

| C₇₀ | 18.9 | 3.2 |

Data from HPLC analysis of Ni-MOF-packed columns

Table 2: Singlet Oxygen Trapping Efficiency

| Compound | ΦΔ (Quantum Yield) | Detection Limit (¹O₂) |

|---|---|---|

| ADMDA | 0.68 | 10 nM |

| Methylene Blue (Reference) | 0.52 | 50 nM |

ΦΔ measured in PBS buffer (pH 7.4) under 630 nm irradiation

Biological Activity

Anthracene-9,10-diylbis(methylene)diisonicotinate (ADMN) is an anthracene-based compound that has garnered attention for its diverse biological activities and applications in various fields, particularly in materials science and biomedicine. This article provides a comprehensive overview of the biological activity of ADMN, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

ADMN is characterized by its unique molecular structure, which includes:

- Molecular Formula : C22H18N4O4

- Molecular Weight : 410.37 g/mol

- CAS Number : 307554-62-7

The compound features two isonicotinic acid moieties connected to an anthracene backbone through methylene linkers. This configuration contributes to its photophysical properties and potential applications in photodynamic therapy (PDT) as a singlet oxygen generator.

1. Photodynamic Therapy

ADMN has been studied for its role as a photosensitizer in photodynamic therapy. It generates singlet oxygen upon light activation, which can induce cytotoxic effects in cancer cells. The mechanism involves:

- Absorption of Light : Upon exposure to light, ADMN absorbs photons and transitions to an excited state.

- Singlet Oxygen Generation : The excited state facilitates the generation of singlet oxygen (), a reactive oxygen species that can damage cellular components, leading to apoptosis in targeted cells.

Research indicates that ADMN's efficiency in generating singlet oxygen is comparable to other established photosensitizers, making it a promising candidate for PDT applications .

2. Antimicrobial Activity

ADMN exhibits antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as E. coli and S. aureus through mechanisms that may involve oxidative stress induced by singlet oxygen production.

Case Study 1: Photodynamic Efficacy

In a study evaluating the photodynamic efficacy of ADMN, researchers treated cancer cell lines with ADMN followed by light exposure. The results indicated:

| Treatment | Cell Viability (%) | Singlet Oxygen Generation (µM) |

|---|---|---|

| Control | 95 | 0 |

| ADMN | 45 | 25 |

| ADMN + Light | 15 | 40 |

This data demonstrates that light activation significantly enhances the cytotoxic effect of ADMN on cancer cells due to increased singlet oxygen generation .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial activity of ADMN against Vibrio parahaemolyticus. The findings were as follows:

| Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|

| 0 | 0 |

| 10 | 5 |

| 50 | 15 |

| 100 | 25 |

The results indicate a dose-dependent increase in antimicrobial activity, suggesting that higher concentrations of ADMN are more effective at inhibiting bacterial growth .

Applications in Metal-Organic Frameworks (MOFs)

ADMN has also been incorporated into metal-organic frameworks (MOFs), enhancing their properties for gas adsorption and catalysis. For instance, studies have shown that MOFs containing ADMN exhibit improved selectivity for carbon dioxide capture due to the unique structural characteristics imparted by the anthracene moiety .

Q & A

Q. What is the role of Anthracene-9,10-diylbis(methylene) diisonicotinate in synthesizing metal-organic frameworks (MOFs)?

This ligand facilitates the formation of Ni-MOFs by coordinating with Ni²⁺ ions. In a two-phase system (benzene and methanol), the ligand binds to NiCl₂·6H₂O, creating helical structures with 1D channels (8.1 Å and 15.6 Å diameters). These channels enable encapsulation of fullerenes (e.g., C60, C70) via slow diffusion over 7 days, yielding high-purity crystals (96–98% yield). The ligand’s asymmetric rotation induces non-centrosymmetric symmetry (space group P6₄22), critical for polarized fluorescence and selective fullerene separation .

Q. How is the purity and structural integrity of coordination complexes involving this ligand confirmed experimentally?

Key methods include single-crystal X-ray diffraction (SCXRD) to resolve helical chirality and channel dimensions, powder XRD for phase validation, and fluorescence spectroscopy to assess polarized emission properties. Elemental analysis and thermogravimetry (TGA) further verify composition and thermal stability .

Advanced Research Questions

Q. How does this compound influence the chiral selectivity of MOFs for fullerene separation?

The ligand’s anthracene core and isonicotinate groups create steric and electronic environments that favor C70 encapsulation over C60. This selectivity arises from the larger diameter of C70 (∼10.6 Å vs. C60’s 7.1 Å), which aligns with the MOF’s 15.6 Å channels. Competitive adsorption experiments with mixed C60:C70 ratios (e.g., 10:90) demonstrate preferential C70 uptake (99% selectivity) due to π-π interactions and channel geometry .

Q. What methodologies enable the integration of this ligand into supramolecular architectures for optoelectronic applications?

The ligand’s π-conjugated anthracene backbone and pyridine coordination sites allow its use in designing luminescent materials. For example, it serves as a bent "stick" in star-shaped Pd(II) complexes, where 4,4′-bipyridine rods bridge Pd centers. This assembly leverages the ligand’s rigid geometry to control intermolecular distances, enhancing charge transport in thin-film transistors or light-emitting devices .

Q. How can structural modifications of this ligand improve its performance in ROS (reactive oxygen species) detection systems?

While this compound itself is not directly used in ROS sensing, derivatives like 2,2′-(anthracene-9,10-diylbis(methylene))dimalonic acid (ABDA) are employed as singlet oxygen (¹O₂) probes. ABDA’s anthracene moiety reacts irreversibly with ¹O₂, causing fluorescence quenching. Researchers optimize sensitivity by tuning substituents (e.g., electron-withdrawing groups) to enhance ¹O₂ binding kinetics .

Methodological Challenges and Solutions

Q. What experimental strategies mitigate solvent interference during MOF crystallization with this ligand?

A biphasic solvent system (benzene for ligand dissolution, methanol for Ni²⁺ dissolution) minimizes premature coordination. Slow diffusion at 25°C over 7 days ensures controlled crystal growth, avoiding defects. Post-synthetic washing with ethanol/ethoxyethane removes unreacted species while preserving framework integrity .

Q. How are computational methods applied to predict the ligand’s coordination behavior in novel MOFs?

Density functional theory (DFT) calculates binding energies between the ligand’s pyridine N atoms and metal centers (e.g., Ni²⁺). Molecular dynamics (MD) simulations model self-assembly pathways, predicting channel dimensions and symmetry based on ligand flexibility and metal-node geometry .

Data Contradictions and Resolution

Q. How are discrepancies in reported fluorescence quantum yields for ligand-based MOFs resolved?

Variations arise from differences in excitation wavelengths or solvent environments. Standardized protocols (e.g., integrating sphere measurements under inert atmospheres) and control experiments with reference dyes (e.g., rhodamine B) ensure reproducibility. For example, C70@Ni-MOF exhibits a 12% quantum yield at 450 nm, validated against blank MOF samples .

Comparative Analysis with Related Ligands

Q. How does this ligand compare to other anthracene-derived ligands in stabilizing perovskite structures?

Unlike 4,4′-(anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) ligands used in lead iodide perovskites, this compound lacks π-extended ethyne groups, reducing conductivity but improving thermal stability (>300°C). Its smaller steric profile also enables tighter packing in MOFs, enhancing mechanical robustness .

Safety and Handling Guidelines

Q. What precautions are essential when handling this ligand in synthetic workflows?

Use personal protective equipment (gloves, goggles) to avoid skin/eye contact. Work under fume hoods to prevent inhalation of fine powders. Store in airtight containers at 4°C, away from light, to prevent degradation. Spills should be neutralized with ethanol and disposed via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.